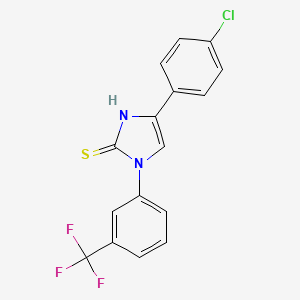
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a trifluoromethyl-substituted phenyl group attached to an imidazole ring, which also contains a thiol group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Phenyl Groups: The chloro-phenyl and trifluoromethyl-phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.
Thiol Group Addition: The thiol group can be introduced through the reaction of the imidazole derivative with a thiolating agent, such as thiourea, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Substituted phenyl-imidazole derivatives.
Applications De Recherche Scientifique
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
4-(4-Chloro-phenyl)-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol can be compared with other imidazole derivatives that have similar structural features. Some similar compounds include:
4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
1-(3-Trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro-phenyl group, which may affect its chemical reactivity and applications.
4-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-imidazole-2-thiol: Lacks the chloro group, which may influence its binding affinity and specificity.
The unique combination of the chloro and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H10ClF3N2S |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H10ClF3N2S/c17-12-6-4-10(5-7-12)14-9-22(15(23)21-14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23) |
Clé InChI |
ANZZRCBEVCISOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


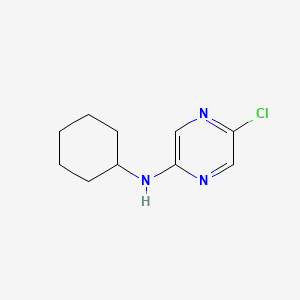

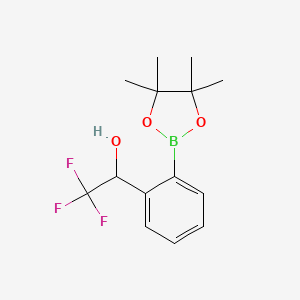
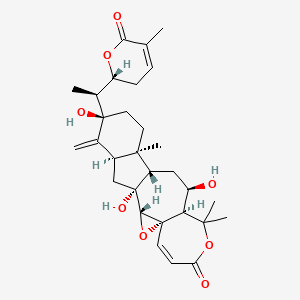
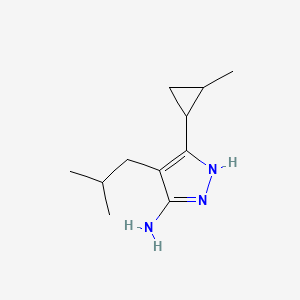
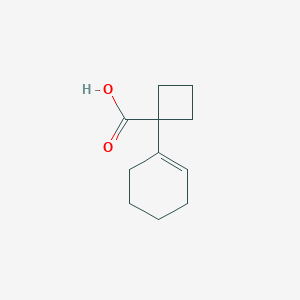
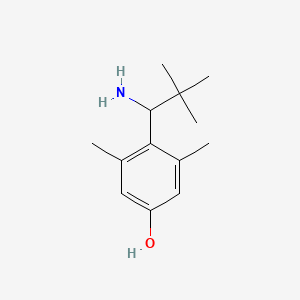

![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
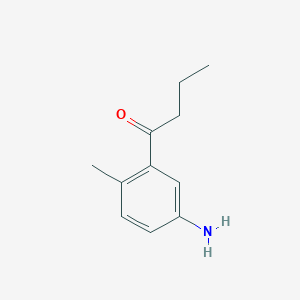
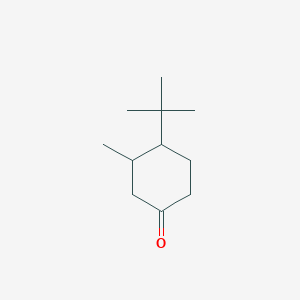
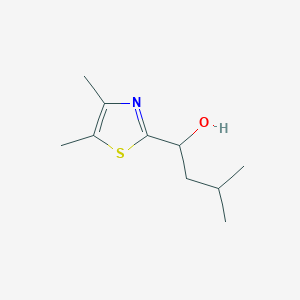
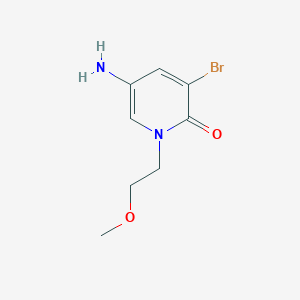
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
